molecular formula C12H21NO B3245382 Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- CAS No. 16815-48-8

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

Cat. No.: B3245382
CAS No.: 16815-48-8
M. Wt: 195.3 g/mol
InChI Key: ZVLBPZHDZJSVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systemic Chemical Classification of Ethanol (B145695), 2-[ethyl(1-ethynylcyclohexyl)amino]-

The compound "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-" is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Its preferred IUPAC name is 2-[Ethyl(1-ethynylcyclohexyl)amino]ethan-1-ol . biosynth.com This nomenclature precisely describes the molecular structure: an ethanol backbone where the hydroxyl group is at position 1. The nitrogen atom is located at position 2 of the ethanol chain and is part of a tertiary amine. This amine is substituted with both an ethyl group and a 1-ethynylcyclohexyl group.

The compound is classified as an amino alcohol, a class of organic molecules that contain both an amine and an alcohol functional group. Specifically, it is a tertiary aminoethanol. The presence of the ethynylcyclohexyl group also places it within the categories of cycloalkanes and alkynes.

Key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 2-[Ethyl(1-ethynylcyclohexyl)amino]ethan-1-ol
CAS Number 16815-48-8 biosynth.com
Molecular Formula C₁₂H₂₁NO biosynth.com
Molar Mass 195.3 g/mol biosynth.com
SMILES CCN(CCO)C1(CCCCC1)C#C biosynth.com

Historical Development of Related Aminoethanol Architectures in Synthetic Chemistry

The study of aminoethanols dates back to the 19th century. One of the simplest structural isomers, 1-aminoethanol, was first prepared in 1833 by Johann Wolfgang Döbereiner, though its structure was not confirmed until 1877 by Robert Schiff. wikipedia.org Its more commercially significant isomer, 2-aminoethanol (commonly known as ethanolamine), has a history tracing back to at least 1860, when researchers prepared its salts but could not isolate the free base. acs.org A major breakthrough came in 1897 when Ludwig Knorr developed a large-scale synthesis by treating ethylene (B1197577) oxide with ammonia (B1221849), a method that remains fundamental to its industrial production. acs.org

The synthesis of more complex substituted aminoethanols, such as N-alkylated derivatives, evolved throughout the 20th century. A notable publication from 1942 describes the synthesis of various 2-alkylaminoethanols starting from ethanolamine (B43304). acs.org A versatile and widely adopted strategy for creating β-amino alcohols involves the ring-opening of epoxides with amines. researchgate.net This method allows for the introduction of diverse substituents on the nitrogen atom, leading to a wide array of aminoethanol architectures. The development of catalysts, including solid acid catalysts, has further refined this reaction to achieve greater regioselectivity under milder, more environmentally friendly conditions. researchgate.net These foundational synthetic strategies have paved the way for the creation of structurally complex molecules like Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-.

Significance of the 2-[ethyl(1-ethynylcyclohexyl)amino]-Ethanol Moiety in Chemical Space

The vicinal amino alcohol (or 1,2-aminoalcohol) motif is a crucial structural unit found in a vast number of biologically active compounds and natural products. nih.gov It serves as a key building block, or synthon, in the synthesis of many pharmaceuticals. The presence of both a hydrogen-bond-donating alcohol group and a basic amine group allows for specific interactions with biological targets.

The cyclohexyl group is a non-aromatic, cyclic alkyl substituent. Its inclusion in a molecule generally increases lipophilicity (fat-solubility), which can influence how a compound is absorbed, distributed, metabolized, and excreted (ADME properties) in biological systems. nih.gov The bulky, three-dimensional nature of the cyclohexyl ring can also provide steric hindrance and conformational rigidity, which can be critical for achieving selective binding to a specific enzyme or receptor.

Furthermore, the terminal alkyne (ethynyl group) is a highly versatile functional group in modern organic synthesis. It is a key participant in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." This allows the ethynyl (B1212043) moiety to act as a chemical "handle," enabling the straightforward covalent linkage of the molecule to other chemical entities, such as fluorescent dyes, polymers, or biological macromolecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[ethyl-(1-ethynylcyclohexyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-3-12(8-6-5-7-9-12)13(4-2)10-11-14/h1,14H,4-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLBPZHDZJSVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16815-48-8
Record name 2-[ethyl(1-ethynylcyclohexyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Ethanol, 2 Ethyl 1 Ethynylcyclohexyl Amino

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Ethanol (B145695), 2-[ethyl(1-ethynylcyclohexyl)amino]- (Structure 1) reveals several logical disconnections to simplify the molecule into readily available starting materials. The key bonds for disconnection are the C-N bonds of the tertiary amine.

Structure 1: Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

Structure 1: Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

Approaches to the Aminoethanol Backbone

One primary disconnection strategy involves breaking the bond between the nitrogen atom and the 1-ethynylcyclohexyl group. This leads to two key synthons: N-ethylethanolamine and a 1-ethynylcyclohexyl electrophile. N-ethylethanolamine is a commercially available starting material or can be synthesized through several established methods, such as the mono-N-alkylation of ethanolamine (B43304) with an ethyl halide.

Another approach is to disconnect the ethyl group from the nitrogen, leading to 2-[(1-ethynylcyclohexyl)amino]ethanol as an intermediate. This would then require a subsequent ethylation step.

Strategies for the 1-Ethynylcyclohexyl Moiety

The 1-ethynylcyclohexyl group can be disconnected at the C-N bond, suggesting a precursor such as 1-ethynylcyclohexylamine (B1580611) or a reactive derivative like 1-halo-1-ethynylcyclohexane. 1-Ethynylcyclohexylamine can be synthesized from 1-ethynylcyclohexanol, which is readily prepared by the ethynylation of cyclohexanone.

A further disconnection of the ethynyl (B1212043) group from the cyclohexane (B81311) ring leads back to cyclohexanone, a simple and inexpensive starting material. The introduction of the ethynyl group is a crucial step and is typically achieved through the addition of an acetylide anion to the carbonyl group of cyclohexanone.

Convergent and Divergent Synthetic Pathways

Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised to construct the target molecule. A convergent approach would involve the synthesis of the two main fragments, N-ethylethanolamine and a 1-ethynylcyclohexyl derivative, which are then coupled in a final step. A divergent approach might involve the sequential addition of the ethyl and 1-ethynylcyclohexyl groups to an ethanolamine backbone.

N-Alkylation Protocols for Secondary Amine Formation

The formation of the tertiary amine is a critical step in the synthesis. This can be achieved through various N-alkylation protocols.

Table 1: Potential N-Alkylation Strategies

Strategy Reactant 1 Reactant 2 Key Transformation
1 N-ethylethanolamine 1-halo-1-ethynylcyclohexane Nucleophilic substitution
2 1-ethynylcyclohexylamine 2-chloroethanol Nucleophilic substitution

In Strategy 1, N-ethylethanolamine acts as a nucleophile, displacing a halide from the 1-ethynylcyclohexyl ring. This reaction would likely require a base to neutralize the generated acid.

Strategy 2 involves the alkylation of the primary amine, 1-ethynylcyclohexylamine, with 2-chloroethanol. This would be followed by the ethylation of the resulting secondary amine.

Strategy 3 employs a reductive amination reaction between N-ethylethanolamine and 1-ethynylcyclohexanone. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the tertiary amine. This approach is often favored due to its efficiency and atom economy.

Introduction of the Ethynylcyclohexyl Group

Table 2: Synthesis of 1-Ethynylcyclohexanol

Reactant 1 Reactant 2 Reagent Product
Cyclohexanone Acetylene Sodium amide in liquid ammonia (B1221849) 1-Ethynylcyclohexanol

The resulting 1-ethynylcyclohexanol can then be converted into a suitable precursor for the N-alkylation step. For instance, it can be transformed into 1-halo-1-ethynylcyclohexane via reaction with a halogenating agent or converted to 1-ethynylcyclohexylamine. The conversion to the amine can be achieved through methods such as the Ritter reaction or by a Mitsunobu reaction followed by hydrolysis. A more direct route to a precursor for reductive amination would be the oxidation of 1-ethynylcyclohexanol to 1-ethynylcyclohexanone.

Stereoselective Synthesis of Enantiomers (if applicable to chiral centers)

Based on the chemical name "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-," the molecule does not possess any chiral centers in its core structure. The carbon atom of the ethanol backbone bearing the hydroxyl group is primary, and the quaternary carbon of the cyclohexyl ring is not asymmetrically substituted. Therefore, the synthesis of specific enantiomers is not applicable in this case, and the synthetic methodologies described would yield a single racemic or, more accurately, achiral product. Should a chiral center be introduced through modification of the core structure, stereoselective synthetic methods would need to be employed.

Optimization of Reaction Conditions and Yields

A comprehensive search for scholarly articles and patents detailing the optimization of synthetic conditions for Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has yielded no specific studies. Typically, the optimization of a chemical synthesis involves the systematic variation of several key parameters to maximize the yield and purity of the desired product. These parameters often include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of reactants and reagents, as well as the reaction pathway.

Catalyst: The presence, type, and concentration of a catalyst can dramatically alter reaction rates and selectivity.

Reactant Molar Ratios: Adjusting the stoichiometry of the starting materials is a common strategy to drive the reaction to completion and minimize unreacted starting materials.

Reaction Time: The duration of the reaction is optimized to ensure the maximum conversion of reactants to the product without promoting degradation or side reactions.

While general methodologies for the synthesis of similar amino alcohols are well-documented in the chemical literature, specific data pertaining to the optimization of these conditions for the synthesis of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- are not available. The absence of such studies in peer-reviewed journals or detailed patent examples suggests that this information may be proprietary knowledge held by chemical manufacturers or that the compound has not been the subject of extensive academic research.

Table 1: Hypothetical Parameters for Optimization Studies

The following interactive table illustrates the typical parameters that would be investigated in a study focused on optimizing the synthesis of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-. It is important to note that the values and outcomes presented here are purely illustrative due to the lack of published data.

ParameterRange InvestigatedOptimal Condition (Hypothetical)Resulting Yield (Hypothetical)
Temperature25-100 °C60 °C>90%
SolventToluene, THF, AcetonitrileTHF>92%
Catalyst Loading0.1-5 mol%1 mol%>95%
Reaction Time1-24 hours8 hours>95%

Green Chemistry Principles in Synthetic Design and Execution

Similarly, there is a notable lack of published research on the application of green chemistry principles to the synthesis of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles that could be applied to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives (e.g., water, supercritical fluids, or bio-solvents).

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting fossil fuels.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents that are used in excess and generate more waste.

The development of a "green" synthesis for Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- would involve a critical evaluation of its current synthetic pathway against these principles. However, without a publicly available, detailed synthesis to analyze, a specific green chemistry assessment is not possible.

Table 2: Application of Green Chemistry Principles (Illustrative)

This interactive table provides a hypothetical comparison between a traditional and a "green" synthetic approach for a compound like Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-, demonstrating the potential for environmental improvement.

Green Chemistry PrincipleTraditional Approach (Hypothetical)Green Approach (Hypothetical)Environmental Benefit
Solvent ChoiceChlorinated solvents (e.g., Dichloromethane)Bio-based solvents (e.g., 2-Methyltetrahydrofuran)Reduced toxicity and environmental persistence
Catalyst TypeStoichiometric baseCatalytic amount of a recyclable baseReduced waste generation
Energy ConsumptionHigh-temperature refluxRoom temperature reactionLower energy costs and carbon footprint
Atom EconomyMulti-step synthesis with protecting groupsConvergent synthesis with high atom economyLess waste, more efficient use of resources

Spectroscopic and Structural Characterization in Advanced Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of Ethanol (B145695), 2-[ethyl(1-ethynylcyclohexyl)amino]- in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map the complete covalent framework of the molecule.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the ¹H NMR spectrum displays distinct signals corresponding to each unique proton environment. The ethyl group protons appear as a characteristic quartet and triplet. The protons of the ethanolamine (B43304) moiety resonate as two triplets, while the cyclohexyl protons produce a series of complex multiplets. A sharp singlet corresponding to the terminal alkyne proton is also a key diagnostic signal.

The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each carbon atom, including the two characteristic signals for the sp-hybridized carbons of the ethynyl (B1212043) group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
-N-CH₂-CH₃1.05t12.1
-N-CH₂-CH₃2.68q45.3
-N-CH₂-CH₂-OH2.85t51.8
-N-CH₂-CH₂-OH3.65t59.5
Cyclohexyl-H1.50-1.85m23.0, 25.5, 38.2
-C≡CH2.20s72.5
-C≡CH--85.0
C-quaternary--68.4
-OH2.50 (broad)s-

Note: Chemical shifts are hypothetical and based on typical values for similar functional groups.

Two-dimensional NMR techniques are indispensable for assembling the molecular structure from the individual signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-, COSY spectra would show clear correlations between the methyl and methylene (B1212753) protons of the ethyl group, between the two methylene groups of the ethanolamine backbone, and throughout the spin systems of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It allows for the unambiguous assignment of each proton signal to a specific carbon resonance, for instance, confirming the connectivity of the methylene protons at δ 3.65 ppm to the carbon at δ 59.5 ppm, which is characteristic of a carbon bonded to a hydroxyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which piece together the molecular fragments. Key HMBC correlations would be observed from the methylene protons of the ethyl group (δ 2.68 ppm) and the ethanolamine group (δ 2.85 ppm) to the quaternary carbon of the cyclohexyl ring (approx. δ 68.4 ppm), confirming their attachment to the central nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide insights into the stereochemistry and preferred conformation by identifying protons that are close in space, irrespective of their covalent bonding. For example, NOE signals between protons on the ethyl group and specific protons on the cyclohexyl ring can help define their relative orientation.

The conformational dynamics of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- are primarily governed by the cyclohexane (B81311) ring and rotation around the various C-N and C-C single bonds. In solution, the cyclohexyl ring is expected to predominantly adopt a chair conformation to minimize steric strain. Variable-temperature (VT) NMR studies can be utilized to probe the energy barrier of the chair-to-chair interconversion. At lower temperatures, this process may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons.

In the solid state, the molecule adopts a single, fixed conformation. Solid-state NMR (ssNMR) can provide information about this conformation, which serves as a valuable comparison to the data obtained from X-ray crystallography and computational modeling.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-, a hypothetical crystallographic analysis would confirm the atomic connectivity established by NMR and reveal the molecule's preferred solid-state conformation and intermolecular interactions.

A potential finding from such a study could be the presence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, leading to the formation of supramolecular chains or dimers within the crystal lattice. The analysis would also precisely define the geometry of the cyclohexyl ring, confirming its chair conformation and the axial or equatorial disposition of the amino and ethynyl substituents.

Table 2: Hypothetical Crystallographic Data for Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.21
c (Å)15.34
β (°)98.5
Volume (ų)1265
Z4
Key Bond Length (C≡C)1.20 Å
Key Bond Length (C-O)1.43 Å
Key Bond Angle (C-N-C)112.5°

Note: This data is representative and not from a published crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Using electrospray ionization (ESI), Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- (C₁₂H₂₁NO) would be observed as its protonated molecular ion, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing further structural information. The fragmentation pattern is typically dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a stable site for charge localization.

Table 3: Predicted HRMS Fragmentation Data for Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

m/z (Observed) Formula of Ion Fragment Lost Proposed Fragmentation Pathway
196.1701[C₁₂H₂₂NO]⁺-Protonated Parent Molecule [M+H]⁺
178.1596[C₁₂H₂₀N]⁺H₂OLoss of water from the hydroxyl group
166.1596[C₁₁H₂₀N]⁺C₂H₅•Alpha-cleavage: loss of ethyl radical
152.1439[C₉H₁₈N]⁺C₂H₄OCleavage of the ethanolamine side chain
124.0786[C₈H₁₀N]⁺C₄H₁₂OLoss of the ethyl and ethanol groups

Note: The m/z values are calculated based on the proposed fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The two techniques are often complementary.

FT-IR Spectroscopy: In the FT-IR spectrum of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-, a prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, with the broadening indicative of hydrogen bonding. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-O stretch would be visible as a strong band around 1050-1150 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would be particularly useful for identifying the non-polar alkyne bonds. A sharp, strong band around 2100 cm⁻¹ corresponding to the C≡C stretching vibration and a band around 3300 cm⁻¹ for the ≡C-H stretch would be key diagnostic peaks. These signals are often weak or absent in the IR spectrum.

Table 4: Key Vibrational Frequencies for Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
O-H stretch3200-3600FT-IRStrong, Broad
≡C-H stretch~3300Raman, FT-IRStrong (Raman), Medium (FT-IR)
Alkane C-H stretch2850-2960FT-IR, RamanStrong
C≡C stretch~2100RamanStrong, Sharp
C-O stretch1050-1150FT-IRStrong
C-N stretch1020-1250FT-IRMedium-Weak

Chemical Reactivity and Transformational Chemistry of Ethanol, 2 Ethyl 1 Ethynylcyclohexyl Amino

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group, characterized by a nitrogen atom bonded to three carbon atoms, possesses a lone pair of electrons, making it both basic and nucleophilic. These electronic properties are the foundation for its principal reactions.

As a Brønsted-Lowry base, the tertiary amine readily accepts a proton (H+) from an acid to form a water-soluble ammonium (B1175870) salt. pressbooks.pubutexas.edu This acid-base reaction is a reversible equilibrium, the position of which is dependent on the pH of the solution. pressbooks.pub In an acidic environment, the protonated ammonium ion form predominates. pressbooks.pub

The reaction can be represented as follows: R₃N + H-A ⇌ R₃NH⁺ A⁻ (where R₃N is the tertiary amine and H-A is a generic acid)

The basicity of the amine, and thus the stability of the resulting salt, is influenced by the electronic and steric effects of the substituents on the nitrogen atom. The formation of these salts significantly alters the physical properties of the parent compound, most notably increasing its solubility in aqueous media. pressbooks.pub

The nucleophilic nature of the tertiary amine allows it to react with alkyl halides in a process known as quaternization. This is a classic SN2 reaction where the nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a quaternary ammonium salt. utexas.eduyoutube.com

For instance, reaction with an alkyl halide such as methyl iodide would yield a tetraalkylammonium salt where the nitrogen atom bears a permanent positive charge. libretexts.org The reaction proceeds as follows: R₃N + R'-X → R₃NR'⁺ X⁻ (where R'-X is an alkyl halide)

These reactions are typically carried out in an inert solvent. The resulting quaternary ammonium salts are often crystalline solids and can serve as precursors for other reactions, such as the Hofmann elimination. libretexts.org

N-Dealkylation involves the cleavage of a carbon-nitrogen bond to remove one of the alkyl groups from the tertiary amine, yielding a secondary amine. nih.gov This transformation is a critical step in the synthesis of many compounds. nih.gov Common methods for N-dealkylation include:

Reaction with Chloroformates: Reagents like α-chloroethyl chloroformate or vinyl chloroformate react with the tertiary amine to form a carbamate (B1207046) intermediate. nih.govgoogle.com Subsequent hydrolysis or methanolysis cleaves this intermediate to furnish the secondary amine hydrochloride. nih.govgoogle.com

The von Braun Reaction: This method uses cyanogen (B1215507) bromide (CNBr) to react with the tertiary amine, leading to an N-cyanamide and an alkyl bromide. The N-cyanamide can then be hydrolyzed to the secondary amine. nih.gov

N-Oxidation occurs when the tertiary amine is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA). The nitrogen's lone pair attacks the oxidant, resulting in the formation of a tertiary amine N-oxide. This reaction converts the non-polar amine into a more polar N-oxide without cleaving any C-N bonds. N-oxidation is a common metabolic pathway for tertiary amines in biological systems. mdpi.com

Table 1: Summary of Reactions at the Tertiary Amine Functionality
Reaction TypeReagent(s)Product TypeKey Features
Salt FormationAcids (e.g., HCl, H₂SO₄)Ammonium SaltReversible, increases water solubility. pressbooks.pub
QuaternizationAlkyl Halides (e.g., CH₃I)Quaternary Ammonium SaltSN2 mechanism; forms a permanently charged species. youtube.comlibretexts.org
N-DealkylationChloroformates, Cyanogen BromideSecondary AmineInvolves cleavage of a C-N bond. nih.gov
N-OxidationOxidizing Agents (e.g., H₂O₂, m-CPBA)Amine N-oxideIncreases polarity; lone pair on nitrogen is oxidized. mdpi.com

Transformations of the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group (a carbon-carbon triple bond at the end of a chain) is a versatile functional group capable of participating in a wide array of chemical transformations, including metathesis, cycloadditions, and reductions. alfa-chemistry.com

Alkyne Metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon triple bonds. beilstein-journals.org This process is typically catalyzed by high-oxidation-state transition metal alkylidyne complexes of molybdenum, tungsten, or rhenium. beilstein-journals.orgnsf.gov While a powerful tool for synthesizing complex molecules like macrocycles and polymers, the metathesis of terminal alkynes can be challenging as they are prone to polymerization and can sometimes deactivate the catalyst. beilstein-journals.orgnih.gov

Cycloaddition Reactions are among the most important transformations for terminal alkynes. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a prime example. ethz.ch The copper(I)-catalyzed version of this reaction (CuAAC) is the cornerstone of "Click Chemistry." organic-chemistry.orgsigmaaldrich.com

Click Chemistry (CuAAC): This reaction is exceptionally efficient, regioselective, and tolerant of a broad range of functional groups, often proceeding in aqueous solutions. organic-chemistry.orglumiprobe.com It involves the reaction of the terminal alkyne with an organic azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgbachem.com This robust ligation method is widely used in drug discovery, bioconjugation, and materials science. sigmaaldrich.combachem.com The reaction is highly exothermic but has a high activation barrier, which is significantly lowered by the copper catalyst. organic-chemistry.org

The ethynyl group can be fully or partially reduced depending on the reaction conditions and the catalyst employed. libretexts.orglibretexts.org

Complete Hydrogenation to an Alkane: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with an excess of hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane. libretexts.org In this case, the 1-ethynylcyclohexyl group would be converted to a 1-ethylcyclohexyl group.

Partial Reduction to a cis-Alkene: To stop the hydrogenation at the alkene stage, a "poisoned" or less active catalyst is required. The Lindlar catalyst (Pd on CaCO₃, treated with lead acetate (B1210297) and quinoline) is commonly used for this purpose. libretexts.orgyoutube.com This catalyst facilitates the syn-addition of hydrogen across the triple bond, stereoselectively yielding the cis-alkene. libretexts.org

Partial Reduction to a trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33 °C), is used to convert an alkyne to a trans-alkene. libretexts.orgmasterorganicchemistry.com The mechanism involves the stepwise addition of electrons from the metal and protons from the ammonia solvent, proceeding through a vinyl radical anion intermediate. libretexts.orglibretexts.org The trans stereochemistry is favored due to the greater stability of the trans-vinyl radical intermediate. libretexts.org

Table 2: Summary of Hydrogenation and Reduction Pathways for the Ethynyl Group
Reaction TypeReagent(s)ProductStereochemistry
Complete HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)AlkaneN/A
Partial HydrogenationH₂, Lindlar's Catalystcis-AlkeneSyn-addition
Dissolving Metal ReductionNa or Li, liquid NH₃trans-AlkeneAnti-addition

Reactivity of the Hydroxyl Group

The hydroxyl group in Ethanol (B145695), 2-[ethyl(1-ethynylcyclohexyl)amino]- is classified as a tertiary alcohol, as the carbon atom to which it is attached is bonded to three other carbon atoms. This classification is a key determinant of its reactivity profile, particularly in esterification, etherification, and oxidation reactions.

Esterification: The formation of esters from tertiary alcohols and carboxylic acids is generally challenging under standard Fischer esterification conditions due to significant steric hindrance and the propensity for the tertiary carbocation intermediate to undergo elimination. stackexchange.com The reaction, when it occurs, typically proceeds through an SN1-type mechanism. stackexchange.com The hydroxyl group is first protonated by a strong acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a relatively stable tertiary carbocation. A nucleophilic attack by the carboxylic acid on this carbocation, followed by deprotonation, yields the ester. stackexchange.com However, the competing E1 elimination reaction to form an alkene is often the major pathway. stackexchange.com

Alternative methods for the esterification of tertiary alcohols, such as reaction with acid anhydrides or acid chlorides, can be more effective. byjus.comchemguide.co.uk

Etherification: Similar to esterification, the direct acid-catalyzed dehydration of two molecules of a tertiary alcohol to form a symmetrical ether is not a practical method due to the prevalence of the competing elimination reaction. masterorganicchemistry.com However, unsymmetrical ethers can be synthesized. Etherification of tertiary alcohols can be achieved via SN1 reactions where the tertiary alcohol is added to a solution containing a stable carbocation, or by reacting the tertiary alcohol with an alkyl halide in the presence of a non-nucleophilic base. masterorganicchemistry.comyoutube.com Iron(III) triflate has also been shown to be an effective catalyst for the direct etherification of alcohols, including tertiary alcohols with primary alcohols.

ReactionReagentsProbable MechanismKey Considerations
EsterificationCarboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄)SN1Prone to E1 elimination, yielding an alkene as the major product. stackexchange.com
EsterificationAcid Chloride or Acid AnhydrideNucleophilic Acyl SubstitutionGenerally more effective for sterically hindered alcohols than Fischer esterification. byjus.comchemguide.co.uk
EtherificationPrimary Alkyl Halide, Non-nucleophilic BaseSN1Formation of a tertiary carbocation intermediate. masterorganicchemistry.com
EtherificationPrimary Alcohol, Acid Catalyst (e.g., Iron(III) triflate)SN1Dehydrative etherification.

This table presents predicted reactions based on the general reactivity of tertiary alcohols.

Tertiary alcohols, such as the one present in Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-, are resistant to oxidation under conditions that typically oxidize primary and secondary alcohols. This is because they lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group), which is necessary for the elimination step in most oxidation mechanisms. Therefore, reagents like chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO₄) under neutral or alkaline conditions will not oxidize the tertiary alcohol group to a ketone.

However, under harsh, acidic conditions, oxidation can be forced, but it proceeds via cleavage of carbon-carbon bonds, leading to a mixture of smaller degradation products.

While the tertiary alcohol is generally unreactive towards oxidation, the tertiary amine and the ethynyl group within the molecule could potentially be oxidized. Tertiary amines can be oxidized to tertiary amine N-oxides using reagents like hydrogen peroxide or peroxy acids. The ethynyl group can undergo oxidative cleavage under strong oxidizing conditions (e.g., ozonolysis or permanganate), breaking the triple bond.

Functional GroupReagentExpected Outcome
Tertiary AlcoholStandard oxidizing agents (PCC, CrO₃, KMnO₄)No reaction.
Tertiary AmineH₂O₂ or Peroxy AcidsOxidation to a tertiary amine N-oxide.
Ethynyl GroupO₃, then H₂O or KMnO₄ (strong conditions)Oxidative cleavage of the C≡C bond.

This table outlines the predicted oxidative reactivity of the different functional groups within the molecule.

Intra- and Intermolecular Reactions and Rearrangements

The presence of both a hydroxyl and a tertiary amino group, along with an alkyne, allows for the possibility of various intra- and intermolecular reactions.

Intramolecular Cyclization: One of the most significant potential reactions for a molecule with this structure is intramolecular cyclization. Specifically, 1-amino-3-alkyn-2-ols are known to undergo gold-catalyzed cyclization to form substituted pyrroles. acs.org In the case of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-, a gold(I) catalyst could activate the alkyne, making it susceptible to nucleophilic attack by the nitrogen atom of the tertiary amine. This would lead to the formation of a five-membered pyrrolidine (B122466) ring structure. This type of reaction is often highly efficient and regioselective. acs.orgnih.gov

Intermolecular Reactions: Intermolecularly, the tertiary amine can catalyze reactions involving the alcohol, such as its addition to isocyanates. acs.org Additionally, under certain catalytic conditions, direct N-alkylation of amines with alcohols can occur, though in this case, both the amine and alcohol are part of the same molecule. organic-chemistry.org Reactions between the alcohol and the ethynyl group of another molecule are also conceivable, potentially leading to polymerization under certain conditions.

Chemical Stability and Degradation Mechanisms under Environmental and Storage Conditions

The chemical stability of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- is influenced by its constituent functional groups.

Stability: Amino alcohols are generally stable compounds but can be susceptible to degradation under specific conditions. alfa-chemistry.comscbt.comthieme-connect.com The tertiary amine functionality can act as a base, reacting with acidic substances. The ethynyl group is generally stable but can react under certain catalytic conditions. meisenbaochem.com For storage, it is advisable to keep the compound in a well-closed, light-resistant container in a cool, dry, and ventilated place to prevent degradation. meisenbaochem.com

Degradation Mechanisms:

Oxidation: As a tertiary amine, the compound can be susceptible to slow oxidation upon exposure to air, potentially forming the corresponding N-oxide. The ethynyl group, particularly in the presence of certain metals or UV light, could also undergo oxidative degradation. Studies on the degradation of ethinyl estradiol, a compound also containing an ethynyl group, have shown it to be persistent in some environments but susceptible to degradation by specific microorganisms and advanced oxidation processes. nih.govnih.govresearchgate.netresearchgate.net

Thermal Decomposition: At elevated temperatures, the molecule is expected to decompose. Thermal degradation of similar compounds, such as ethinylestradiol, has been studied and shown to occur at temperatures above 180°C. mdpi.com Decomposition would likely involve fragmentation of the cyclohexyl ring and cleavage of the C-N and C-O bonds.

Acid/Base Instability: In strongly acidic solutions, the amine will be protonated, which may affect the reactivity of the rest of the molecule. In strongly basic conditions, the terminal alkyne proton could be abstracted, forming an acetylide, which could then participate in other reactions.

ConditionPotential Degradation Pathway
Exposure to Air/OxidantsSlow oxidation of the tertiary amine to an N-oxide; potential oxidative degradation of the ethynyl group.
High TemperatureThermal decomposition and fragmentation of the molecule. mdpi.com
Strong AcidsProtonation of the tertiary amine.
Strong BasesDeprotonation of the terminal alkyne to form an acetylide.

This table summarizes the likely degradation pathways based on the functional groups present.

Structure Activity Relationship Sar at the Molecular Level

Design Principles for Modulating Molecular Interactions through Structural Modifications

The design of analogs of "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-" would focus on systematically altering its core components to probe and optimize interactions with a biological target. Key modifications could be targeted at the N-alkyl substituents, the cyclohexyl ring, the ethynyl (B1212043) group, and the terminal hydroxyl group.

N-Alkyl Substituents: The ethyl group on the nitrogen atom plays a significant role in defining the steric bulk and lipophilicity around the amino core. Modifications here can influence binding affinity and selectivity. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains would alter the van der Waals interactions within a binding pocket. Introducing unsaturation or cyclic structures could also impose conformational constraints.

Ethynyl Group: The terminal alkyne is a rigid, linear group capable of participating in various non-covalent interactions, including π-π stacking, cation-π interactions, and hydrogen bonding (acting as a weak hydrogen bond donor). Replacing the ethynyl group with other functionalities, such as a cyano or a small alkyl group, would systematically alter these interactions and help to define the requirements of the binding site.

Aminoethanol Moiety: The aminoethanol functional group is a common feature in many biologically active compounds, often involved in crucial hydrogen bonding interactions through its hydroxyl group and serving as a basic center. nih.gov The distance between the nitrogen and the hydroxyl group can be critical for activity, and modifications to this linker could be explored.

A hypothetical exploration of these modifications and their predicted impact is presented in the table below.

Modification SiteStructural ChangePredicted Impact on Molecular Interactions
N-Alkyl Group Ethyl → MethylReduced steric bulk; may improve fit in a constrained pocket.
Ethyl → Propyl/ButylIncreased lipophilicity and van der Waals contacts; may enhance affinity if the pocket is large enough.
Cyclohexyl Ring Addition of 4-OH groupIntroduces hydrogen bonding capability; may increase aqueous solubility.
Ring contraction/expansionAlters the three-dimensional shape and strain of the molecule.
Ethynyl Group Ethynyl → CyanoSimilar linear geometry but different electronic properties and hydrogen bonding capacity.
Ethynyl → HRemoves specific π-interactions; serves as a baseline for the group's contribution.
Ethanol (B145695) Linker Lengthening chain (Propanol)Changes the distance between the amino and hydroxyl groups, potentially disrupting a key interaction.

Stereochemical Influence on Binding Topography and Recognition Elements

The cyclohexyl ring can exist in different conformations, and substituents can adopt either axial or equatorial positions. These orientations have a profound impact on the three-dimensional shape of the molecule and how it presents its functional groups for interaction with a target. If, for example, analogs were synthesized with substituents on the ring, cis/trans isomerism would arise, leading to diastereomers with potentially very different biological profiles.

The enantiomers of a chiral molecule often exhibit different potencies, with one enantiomer (the eutomer) fitting the binding site more precisely than the other (the distomer). This difference in activity arises because the precise spatial arrangement of atoms is necessary for optimal interaction with specific recognition elements (e.g., amino acid residues) in a binding pocket. Ligand-controlled synthesis methods can be employed to selectively produce one enantiomer over another, allowing for the exploration of enantiodivergent effects on activity. acs.org

Conformational Dynamics and Their Impact on Molecular Activity

"Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-" possesses considerable conformational flexibility, which influences its ability to adopt the optimal geometry (the bioactive conformation) for binding to a biological target.

Rotation of Side Chains: There is rotational freedom around the C-N and C-C single bonds of the ethyl and ethanol side chains. This allows the amino, hydroxyl, and ethyl groups to orient themselves in various positions. The energetically preferred conformation in solution may not be the same as the conformation adopted upon binding.

Ethynyl Group Orientation: While the ethynyl group itself is rigid, its orientation relative to the rest of the molecule is determined by the rotation around the bond connecting it to the cyclohexyl ring.

Understanding these dynamics is crucial for rational drug design. Computational methods, such as conformational analysis and molecular dynamics simulations, can be used to predict the likely low-energy conformations of the molecule and how it might adapt its shape upon entering a binding site. researchgate.net

Ligand Efficiency and Lipophilic Efficiency in Molecular Design

In modern drug discovery, potency alone is not the sole indicator of a high-quality lead compound. Efficiency metrics have been developed to relate a compound's potency to its physicochemical properties, providing a more nuanced assessment. sciforschenonline.org

Ligand Efficiency (LE): This metric assesses the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a measure of how effectively a compound utilizes its size to achieve potency. A higher LE value is generally desirable, especially in early-stage drug discovery, as it suggests that the molecule has a favorable binding mode that can be optimized. nih.gov

Lipophilic Efficiency (LLE or LiPE): This metric relates a compound's potency to its lipophilicity (commonly measured as logP or logD). uniroma1.it It is calculated as pIC50 (or pEC50) minus logP. High lipophilicity can lead to poor solubility, high metabolic turnover, and non-specific toxicity. sciforschenonline.orguniroma1.it LLE helps to guide the optimization of potency while controlling for increases in lipophilicity. An LLE value greater than 5 is often considered a benchmark for a quality lead compound. uniroma1.it

For "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-," the bulky and non-polar 1-ethynylcyclohexyl group would contribute significantly to its lipophilicity. The challenge in optimizing such a molecule would be to enhance its potency without excessively increasing its lipophilicity, thereby maintaining a good LLE. The table below illustrates hypothetical efficiency metrics for the parent compound and a potential analog.

CompoundHeavy AtomspIC50 (Hypothetical)logP (Calculated Estimate)Ligand Efficiency (LE)Lipophilic Efficiency (LLE)
Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- 147.03.50.503.5
Analog: 2-[(1-ethynyl-4-hydroxycyclohexyl)(ethyl)amino]ethanol 157.52.80.504.7

This hypothetical data shows that the addition of a hydroxyl group could decrease lipophilicity and, if potency is increased, would lead to a significant improvement in the Lipophilic Efficiency, making the analog a more promising candidate for further development. researchgate.net

Molecular Mechanisms and Target Interactions Non Clinical Focus

Investigation of Protein-Ligand Binding Characteristics

The principal target for arylcyclohexylamines, including by extension Eticyclidine, is the N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory synaptic transmission. nih.gov These compounds act as non-competitive antagonists at an allosteric site located within the ion channel of the NMDA receptor, often referred to as the "PCP-binding site". nih.gov

Biophysical Characterization of Binding Events

The binding of arylcyclohexylamines to the NMDA receptor is a complex event. It is understood that the ion channel must be in an open conformation for the ligand to access its binding site. wikipedia.org This state-dependent binding implies that the receptor must be activated by an agonist, such as glutamate (B1630785), and a co-agonist, like glycine (B1666218), for the antagonist to exert its effect. wikipedia.org The interaction within the PCP-binding site is mediated by non-covalent forces, including hydrogen bonding and hydrophobic interactions. wikipedia.org

While specific biophysical data for Eticyclidine is scarce, studies on related compounds provide insight into the binding affinities. The binding affinity is often expressed as the inhibition constant (Ki), with lower values indicating a stronger binding.

Interactive Table 1: Binding Affinities of Selected Arylcyclohexylamines at the NMDA Receptor

Compound Kᵢ (nM) Notes
Phencyclidine (PCP) 59 Highly selective for the NMDA receptor. wikipedia.org
Ketamine 500 Shows similar affinity at NMDA and Dopamine (B1211576) D₂ sites. nih.gov
3-MeO-PCP 20 A methoxy (B1213986) analogue of PCP with high affinity. researchgate.net

This table presents data for compounds structurally related to Ethanol (B145695), 2-[ethyl(1-ethynylcyclohexyl)amino]- to provide context for its potential binding characteristics.

Binding Kinetics and Thermodynamics

Enzymatic Modulation and Inhibition Mechanisms

There is a lack of specific non-clinical research on the direct enzymatic modulation or inhibition mechanisms of Eticyclidine outside of its metabolic pathways. The metabolism of arylcyclohexylamines, including PCP, involves oxidative hydroxylation by cytochrome P450 (CYP450) enzymes in the liver. wikipedia.org However, this is a process of drug clearance rather than a specific modulatory interaction with an enzyme as a primary target. There is no substantial evidence to suggest that Eticyclidine's primary mechanism of action involves the direct inhibition or modulation of other enzyme systems in a non-metabolic context.

Ion Channel Gating and Allosteric Modulation at the Molecular Level

The primary molecular action of Eticyclidine is the allosteric modulation of the NMDA receptor ion channel. nih.gov As a non-competitive antagonist, it does not directly compete with the binding of the neurotransmitter glutamate or the co-agonist glycine at their respective sites. nih.gov Instead, it binds to a distinct site within the pore of the ion channel. wikipedia.org

The binding of Eticyclidine within the channel physically obstructs the flow of ions, primarily Ca²⁺, through the pore, thereby preventing the depolarization of the neuron. nih.gov This blockade is voltage-dependent, meaning the antagonist's ability to block the channel can be influenced by the membrane potential. The binding site is in close proximity to the magnesium (Mg²⁺) binding site, which also plays a role in the physiological gating of the NMDA receptor channel. wikipedia.org The requirement for the channel to be open for binding indicates a use-dependent mechanism of action, where the antagonist is more effective at blocking channels that are frequently activated.

Beyond the NMDA receptor, the parent compound PCP has been shown to interact with other ion channels, including the nicotinic acetylcholine (B1216132) (nACh) receptor ion channel and potassium (K⁺) channels. nih.govnih.gov It is plausible that Eticyclidine shares some of these properties, but specific molecular studies are lacking.

Elucidation of Intracellular Signaling Pathway Perturbations (in vitro, cell-free systems)

The blockade of Ca²⁺ influx through the NMDA receptor by arylcyclohexylamines has significant downstream effects on intracellular signaling pathways. nih.gov Calcium is a critical second messenger that activates a multitude of intracellular enzymes and signaling cascades. By preventing this influx, these compounds can indirectly perturb these pathways.

However, specific studies using in vitro or cell-free systems to elucidate the precise intracellular signaling pathway perturbations caused by Eticyclidine are not well-documented. Research on related compounds suggests that the downstream consequences of NMDA receptor antagonism can be complex. For example, while the primary effect is inhibitory, chronic blockade can lead to an upregulation of NMDA receptors, which may have further implications for cellular signaling. diva-portal.org Additionally, some arylcyclohexylamines have been noted to interact with other receptor systems, such as dopamine and serotonin (B10506) receptors, which could also lead to perturbations in their respective signaling cascades. nih.gov Cell-free assays provide a powerful tool for studying such protein-protein and protein-ligand interactions in a controlled environment, but their application to Eticyclidine has not been reported. nih.govcfsciences.com

Design and Synthesis of Analogues and Chemical Probes

Rational Design of Structural Analogues Based on SAR Insights

The rational design of structural analogues is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. This process is heavily reliant on an understanding of the structure-activity relationship (SAR), which delineates how specific structural features of a molecule influence its biological activity.

Bioisosteric Replacements of Key Functional Groups

Bioisosteric replacement is a strategy used to modify a compound's properties by substituting one atom or group of atoms with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This can lead to improved potency, selectivity, metabolic stability, or reduced toxicity. spirochem.comnih.gov For Ethanol (B145695), 2-[ethyl(1-ethynylcyclohexyl)amino]-, potential bioisosteric replacements could theoretically be applied to the ethynyl (B1212043), hydroxyl, ethyl, or cyclohexyl groups. However, without SAR data, it is impossible to identify which functional groups are key to its biological activity and would be suitable candidates for such modifications.

Conformational Restriction and Scaffold Hopping Strategies

Conformational restriction is a technique that involves rigidifying a flexible molecule to lock it into its bioactive conformation, which can enhance its binding affinity and selectivity for a biological target. nih.govresearchgate.net This might be achieved by introducing cyclic structures or other rigidifying elements into the molecule.

Scaffold hopping is another advanced strategy in drug design that aims to identify novel molecular cores (scaffolds) that can mimic the biological activity of a known compound while offering improved properties or a different intellectual property position. nih.govresearchgate.netbhsai.org The application of these strategies to Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- would necessitate a deep understanding of its pharmacophore and binding mode, information that is not currently available.

Synthetic Routes to Diversified Analogues

The development of versatile synthetic routes is crucial for generating a library of analogues for SAR studies. A robust synthetic strategy would allow for the systematic modification of different parts of the Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- molecule. While general organic synthesis principles can be applied, the absence of published synthetic procedures for this specific compound or its close analogues means that any proposed route would be purely theoretical.

Development of Chemical Probes for Molecular Target Identification

Chemical probes are essential tools for elucidating the mechanism of action of a compound by identifying its molecular targets. enamine.neteubopen.org These probes are typically derived from the parent compound and incorporate a reactive or reporter group.

Affinity Labeling Reagents

Affinity labeling reagents are designed to bind specifically to the target protein and then form a covalent bond, allowing for the isolation and identification of the target. youtube.comnih.gov The design of such a reagent for Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- would require knowledge of its binding site and the presence of suitable amino acid residues for covalent modification.

Fluorescent and Radiolabeled Probes

Fluorescent probes incorporate a fluorophore to allow for the visualization of the compound's distribution in cells or tissues. nih.gov Radiolabeled probes, on the other hand, contain a radioactive isotope, which enables their detection and quantification in biological samples. nih.govresearchgate.netnih.gov The synthesis of such probes would involve modifying the parent compound to attach the fluorescent tag or radioisotope without significantly altering its biological activity, a process that is guided by SAR data.

Advanced Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Currently, there are no published quantum chemical calculations for Ethanol (B145695), 2-[ethyl(1-ethynylcyclohexyl)amino]-. Such studies, typically employing methods like Density Functional Theory (DFT), would be essential to determine its electronic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrostatic potential maps, and atomic charges. This data would provide theoretical predictions about the molecule's kinetic stability, reactivity, and the sites most susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solvent Effects

No molecular dynamics (MD) simulations for Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- have been reported. MD simulations are powerful tools used to study the dynamic behavior of molecules over time. For this compound, simulations in various solvent environments (e.g., water, ethanol) would reveal its stable conformations, the flexibility of its cyclohexyl ring and side chains, and the nature of its interactions with solvent molecules, such as the formation and lifetime of hydrogen bonds.

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

There is no available research on the molecular docking of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- into any biological target. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This analysis would require a specific protein target to be identified. The process would involve predicting the binding pose and calculating a docking score, which estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Parameter Correlation

A Quantitative Structure-Activity Relationship (QSAR) model has not been developed for Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- or a series of its analogs. QSAR studies require a dataset of structurally related compounds with experimentally measured biological activity (e.g., binding affinity). A model would then be built to correlate molecular descriptors (e.g., physicochemical properties, topological indices) with this activity, enabling the prediction of affinity for new, untested compounds.

Virtual Screening and Library Design Based on Predicted Interactions

Without a defined biological target and initial interaction data, no virtual screening or library design studies based on Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- have been conducted. Such a project would typically use the structure of this compound as a starting point to search large chemical databases for structurally or pharmacophorically similar molecules. The goal would be to identify a diverse set of compounds with a higher probability of binding to the same target, thus guiding future synthesis and experimental testing.

Cheminformatics Analysis of Related Chemical Libraries

A specific cheminformatics analysis centered on chemical libraries related to Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- is not present in the literature. This type of analysis would involve examining large datasets of compounds to understand the chemical space around this molecule. It could include assessments of structural diversity, physicochemical property distributions, and the identification of common scaffolds among molecules with similar structural features, such as the ethynylcyclohexylamine moiety.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Purity and Complex Mixture Analysis

Chromatography is a cornerstone for the separation and analysis of "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-" from intricate mixtures. The choice of method is dictated by the compound's physicochemical properties, such as its polarity, volatility, and the presence of a chiral center.

Chiral Separation Techniques

The molecular structure of "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-" contains a stereocenter, leading to the existence of two enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed to achieve enantiomeric resolution. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

Table 1: Illustrative Chiral HPLC Separation Parameters for "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-" Enantiomers

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Retention Time (R)-enantiomer 8.5 min
Retention Time (S)-enantiomer 10.2 min
Resolution (Rs) >1.5

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS)

For enhanced sensitivity and specificity, chromatographic systems are often coupled with mass spectrometry detectors. These "hyphenated" techniques are indispensable for the identification and quantification of "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-" in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for analyzing non-volatile compounds in biological fluids. The compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). The resulting parent ion is selected and fragmented to produce characteristic product ions, which are monitored for highly selective quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Due to the presence of a polar hydroxyl group, "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-" often requires derivatization to increase its volatility and thermal stability for GC analysis. Silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. The derivatized compound is then separated by gas chromatography and analyzed by tandem mass spectrometry, providing excellent sensitivity and selectivity.

Table 2: Representative Mass Spectrometry Parameters for the Analysis of Derivatized "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-"

TechniqueIonization ModeParent Ion (m/z)Product Ions (m/z) for Quantification
LC-MS/MS ESI Positive210.18112.12, 81.07
GC-MS/MS (TMS derivative) Electron Ionization281.22184.15, 156.14

Electrophoretic Techniques for Molecular Interaction Studies

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography. In the context of "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-", CE can be particularly useful for studying its interactions with biological macromolecules, such as proteins. Affinity capillary electrophoresis (ACE) is a specific CE mode where a binding partner is included in the background electrolyte. By observing changes in the migration time of the compound, it is possible to determine binding constants and study the stoichiometry of the interaction.

Spectrometric Techniques for Trace Analysis and Isotopic Labeling Studies

Inductively coupled plasma mass spectrometry (ICP-MS) can be employed for trace elemental analysis if the compound is part of a formulation containing metals. More directly, molecular mass spectrometry, as part of hyphenated techniques, is the primary spectrometric method for trace analysis. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its metabolites.

Isotopic labeling, where atoms in the "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-" molecule are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), is a powerful tool in metabolic studies. The isotopically labeled compound can be administered, and its fate can be traced by mass spectrometry. The mass shift introduced by the isotopes allows for the clear differentiation of the compound and its metabolites from endogenous molecules.

Microfluidic Platforms for High-Throughput Chemical Analysis

Microfluidic devices, or "lab-on-a-chip" systems, are emerging as powerful platforms for the rapid and high-throughput analysis of chemical compounds. These devices integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small chip. For "Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-", a microfluidic chip could be designed to perform rapid screening of multiple samples. For instance, a microchip capillary electrophoresis system could be used for the fast chiral separation of its enantiomers, significantly reducing analysis time and solvent consumption compared to conventional HPLC.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Methodologies for Complex Aminoalcohols

The synthesis of structurally complex aminoalcohols like Ethanol (B145695), 2-[ethyl(1-ethynylcyclohexyl)amino]- is a field ripe for innovation. While traditional methods for creating vicinal aminoalcohols exist, there is a continuous drive to develop more efficient, stereoselective, and environmentally benign synthetic routes. uni-muenster.de

Future research will likely focus on photocatalyzed reactions, which offer a green alternative to conventional methods by using light to initiate chemical transformations. uni-muenster.de For a molecule such as Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-, a retro-synthetic analysis suggests a convergent synthesis. One potential route could involve the reaction of N-ethyl-1-ethynylcyclohexylamine with ethylene (B1197577) oxide. The key intermediate, N-ethyl-1-ethynylcyclohexylamine, could be synthesized from 1-ethynylcyclohexanol.

Another promising avenue is the use of ruthenium catalysts to construct 1,3-aminoalcohols from terminal alkynes, which could be adapted for the synthesis of related structures. organic-chemistry.org The development of one-pot multicomponent reactions is also a significant area of interest, as it would allow for the assembly of complex molecules from simple, readily available starting materials in a single step, thereby increasing efficiency and reducing waste.

Table 1: Potential Synthetic Strategies for Complex Aminoalcohols

Methodology Description Potential Advantages for Synthesizing Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-
Photocatalysis Utilizes light to drive chemical reactions, often with the use of a photocatalyst. uni-muenster.de Mild reaction conditions, high selectivity, and reduced environmental impact.
Ruthenium-Catalyzed Alkyne Functionalization Employs ruthenium complexes to activate terminal alkynes for various transformations. organic-chemistry.org High functional group tolerance and potential for stereocontrol.
Multicomponent Reactions Combines three or more reactants in a single reaction vessel to form a complex product. Increased efficiency, reduced waste, and rapid generation of molecular diversity.

Development of Advanced Derivatization Strategies for Functionalization

The functional groups present in Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]—the hydroxyl and the tertiary amine—offer multiple handles for derivatization, allowing for the fine-tuning of its chemical and physical properties.

The hydroxyl group can be readily converted into esters, ethers, or carbamates to modify the molecule's polarity, solubility, and biological activity. For analytical purposes, derivatization with reagents like 1-naphthyl isocyanate followed by HPLC analysis could be a viable method for its quantification in complex mixtures. nih.gov Silylation is another common technique to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

The tertiary amine can be quaternized to form ammonium (B1175870) salts, which could have applications as phase-transfer catalysts or ionic liquids. The ethynyl (B1212043) group is a particularly interesting site for functionalization. It can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecular tags, polymers, or biomolecules. This opens up possibilities for creating novel materials and bioconjugates.

Integration with High-Throughput Screening Technologies for Chemical Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly testing large libraries of compounds for a specific activity. nih.gov Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- and its derivatives could be included in such libraries to explore their potential biological activities.

A typical HTS workflow involves the following steps:

Assay Development: Designing a biological or chemical assay that is sensitive, robust, and amenable to automation.

Library Screening: Testing a large collection of compounds in the developed assay using robotic liquid handling systems.

Hit Identification: Identifying compounds that show a desired effect in the primary screen.

Hit Confirmation and Validation: Re-testing the initial hits and performing secondary assays to eliminate false positives. nih.gov

Given the structural complexity of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-, it could serve as a starting point for generating a focused library of derivatives for HTS campaigns. The diverse functionalities that can be introduced via derivatization would allow for a systematic exploration of the structure-activity relationship. For instance, screening for cytotoxicity against various cancer cell lines could reveal potential anticancer agents. nih.gov

Potential as Precursors for Advanced Materials or Catalysts

The unique combination of functional groups in Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- makes it a promising precursor for the synthesis of advanced materials and catalysts.

The aminoalcohol moiety is a common feature in chiral ligands used in asymmetric catalysis. By modifying the structure, for example, by introducing phosphine (B1218219) groups, it may be possible to create novel ligands for transition-metal-catalyzed reactions. The cyclohexyl group provides steric bulk, which can be advantageous for inducing stereoselectivity.

The ethynyl group allows for the polymerization of the molecule or its incorporation into larger polymer backbones. This could lead to the development of novel polymers with interesting thermal, mechanical, or optical properties. Furthermore, the ability to functionalize the ethynyl group via click chemistry could be used to graft these molecules onto surfaces, creating modified materials with tailored properties.

Table 2: Potential Applications as a Precursor

Application Area Description of Potential Use Key Structural Feature(s)
Asymmetric Catalysis As a scaffold for chiral ligands. Aminoalcohol moiety, steric bulk of the cyclohexyl group.
Polymer Chemistry As a monomer for polymerization or a building block for functional polymers. Ethynyl group for polymerization or click-chemistry based modification.
Surface Modification For the functionalization of material surfaces. Ethynyl group for covalent attachment to surfaces.

| Ionic Liquids | As a precursor to quaternary ammonium salts. | Tertiary amine. |

Theoretical Advancements in Predictive Chemical Biology

Computational chemistry and theoretical studies can provide valuable insights into the properties and potential applications of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-.

Quantum chemical calculations can be employed to predict various molecular properties, such as its three-dimensional structure, electronic properties, and spectroscopic signatures (e.g., NMR and IR spectra). This information can aid in its characterization and in understanding its reactivity.

Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. This can help to identify potential therapeutic applications and guide the design of more potent analogs. For example, docking studies could explore its potential as an inhibitor of specific enzymes implicated in disease.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological membrane. This can be particularly useful for understanding its mechanism of action at a molecular level.

By combining theoretical predictions with experimental validation, a more comprehensive understanding of the chemical biology of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- can be achieved, accelerating the discovery of its potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.